Hemoglobin A2 Grovetown was first described in scientific literature in a publication from 1993, where it was noted for its abnormal characteristics compared to normal hemoglobin variants . It falls under the broader classification of hemoglobins as an abnormal type, specifically categorized within the group of hemoglobin variants that can interfere with standard diagnostic tests for thalassemia and other hematological disorders.
The synthesis of Hemoglobin A2 Grovetown occurs through normal erythropoiesis, where the delta-globin chains are produced alongside alpha-globin chains. The presence of this variant can be detected through various laboratory methods, including high-performance liquid chromatography (HPLC) and electrophoresis. These techniques separate different types of hemoglobins based on their charge and size.
The mechanism by which Hemoglobin A2 Grovetown functions involves its ability to bind oxygen in the lungs and release it in tissues. Although it has a similar function to normal hemoglobins, variations in its structure may influence its oxygen affinity.
Studies indicate that while Hemoglobin A2 levels are generally stable in healthy individuals, those with certain genetic backgrounds may show elevated levels due to compensatory mechanisms related to beta-thalassemia traits .
Hemoglobin A2 Grovetown is primarily used in clinical settings for diagnosing beta-thalassemia trait. Its measurement is critical for genetic counseling and understanding population genetics related to thalassemia prevalence. Elevated levels of Hemoglobin A2 can indicate a carrier state for beta-thalassemia, making it an essential marker for screening programs .
CAS No.: 32694-82-9
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 2375662-42-1
CAS No.: 610764-96-0